5-(chloromethyl)-2-methyl-2H-indazole
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Overview
Description
5-(chloromethyl)-2-methyl-2H-indazole is a heterocyclic compound that features an indazole core with a chloromethyl group at the 5-position and a methyl group at the 2-position. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylindazole with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-2-methyl-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido, thio, or amino derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
5-(chloromethyl)-2-methyl-2H-indazole has been explored in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-2-methyl-2H-indazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
5-(chloromethyl)-2-methoxy-benzaldehyde: Similar in structure but contains a methoxy group instead of a methyl group.
2-chloro-5-(chloromethyl)pyridine: Contains a pyridine ring instead of an indazole ring.
5-chloromethyl-2-methyl-4-isothiazolin-3-one: Contains an isothiazole ring instead of an indazole ring.
Uniqueness
5-(chloromethyl)-2-methyl-2H-indazole is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in synthetic chemistry and drug development.
Properties
IUPAC Name |
5-(chloromethyl)-2-methylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-12-6-8-4-7(5-10)2-3-9(8)11-12/h2-4,6H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIHYPIXKGWCPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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